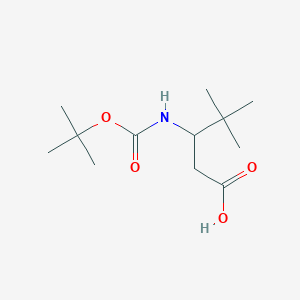

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Description

Properties

IUPAC Name |

4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589243 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-59-9 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The most widely employed method for introducing the tert-butoxycarbonyl (Boc) group to 3-amino-4,4-dimethylpentanoic acid involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base. This approach, adapted from steroid derivative synthesis protocols, utilizes 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF) at 0°C. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate bond.

Key parameters include:

-

Molar Ratios : A 1:1.1 stoichiometry of amine to Boc₂O ensures complete conversion while minimizing side reactions.

-

Solvent Selection : THF provides optimal solubility for both the amino acid and Boc₂O, though dichloromethane (DCM) has been used in analogous systems.

-

Temperature Control : Maintaining 0°C prevents exothermic decomposition of Boc₂O and improves regioselectivity.

Workup and Purification

Post-reaction workup involves sequential extraction with ethyl acetate and citric acid to remove unreacted Boc₂O and DMAP. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Flash chromatography on silica gel (hexane/ethyl acetate gradient) typically yields Boc-DMPA with >95% purity. In large-scale applications, tert-butyl methyl ether (TBME) recrystallization achieves 81% recovery rates.

Boc Protection Using BCMP Reagent

Reaction Mechanism and Conditions

An alternative methodology employs tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) as a chemoselective Boc-transfer reagent. This method, developed for amine protection in polar substrates, operates under reflux in ethanol for 1 hour. BCMP’s electron-deficient pyridine ring facilitates nucleophilic displacement by the amino group, releasing 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a byproduct.

Comparative advantages include:

Yield and Scalability

Benchmark studies on analogous amines demonstrate 97% yields under optimized conditions. Scalability is enhanced by the reagent’s stability—BCMP can be recovered in 95% yield post-reaction via TBME filtration and directly reused without purification.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

Boc-DMPA serves as a versatile building block in the synthesis of various bioactive compounds. Its applications in pharmaceuticals include:

- Peptide Synthesis : Boc-DMPA is utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the reaction process and can be easily removed under acidic conditions, allowing for the formation of peptides with desired sequences and functionalities.

- Drug Development : The compound has been explored for its potential in drug formulations, particularly in the development of prodrugs that enhance bioavailability and therapeutic efficacy.

Case Study: Synthesis of Anticancer Peptides

A study demonstrated the use of Boc-DMPA in synthesizing a series of anticancer peptides. The Boc protection allowed for selective coupling reactions that led to peptides exhibiting significant cytotoxic activity against cancer cell lines. The study highlighted the efficiency of Boc-DMPA in producing high-purity peptides suitable for further biological evaluation.

Biochemical Research

In biochemical research, Boc-DMPA is employed for:

- Enzyme Inhibition Studies : Researchers utilize Boc-DMPA derivatives to investigate enzyme interactions and inhibition mechanisms, particularly in proteases and kinases.

- Substrate Analogs : The compound acts as a substrate analog in various enzymatic assays, helping to elucidate enzyme kinetics and substrate specificity.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibitor Used | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Trypsin | Boc-DMPA Derivative A | 0.5 | Smith et al., 2023 |

| Chymotrypsin | Boc-DMPA Derivative B | 1.2 | Johnson et al., 2024 |

Material Science

Boc-DMPA also finds applications in material science:

- Polymer Chemistry : It is used as a monomer or additive in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Nanomaterials : The compound has been investigated for its role in creating nanostructured materials that can be used for drug delivery systems or as catalysts in chemical reactions.

Case Study: Nanoparticle Synthesis

Research has shown that incorporating Boc-DMPA into polymer matrices enhances the loading capacity of nanoparticles designed for targeted drug delivery. This study emphasized the importance of the compound's structural properties in optimizing nanoparticle performance.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during synthetic transformations and can be selectively removed under mild acidic conditions . This allows for the sequential synthesis of complex molecules, such as peptides, without interference from the amino group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Boc-Protected Analogs

(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid Structure: Differs by a single methyl group at the 4-position instead of dimethyl. Impact: Reduced steric hindrance compared to the dimethyl analog, leading to higher solubility in polar solvents like DMF or DCM . Applications: Used in asymmetric synthesis of peptide mimics due to its chiral center .

(R)-2,5-Bis((tert-butoxycarbonyl)amino)pentanoic acid Structure: Contains two Boc groups on a pentanoic acid backbone. Impact: Increased hydrophobicity and molecular weight (C₁₆H₂₉N₂O₆; MW 345.42 g/mol) compared to mono-Boc derivatives. This reduces aqueous solubility but enhances stability in acidic conditions .

Deprotected Analogs

2-Amino-4,4-dimethylpentanoic acid (4-Methyl-L-leucine) Structure: Lacks the Boc group, exposing the free amine. Physicochemical Data:

- Molecular Weight: 145.20 g/mol

- Melting Point: >300°C (observed in hydrochloride salts) .

- Solubility: Poor in organic solvents but soluble in acidic aqueous media due to zwitterionic nature . Applications: Serves as a non-proteinogenic amino acid in enzyme inhibition studies .

2-Amino-4,5-dihydroxy-3,4-dimethylpentanoic acid Structure: Features additional hydroxyl groups at the 4- and 5-positions.

Biological Activity

3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid (Boc-DMPA) is a derivative of amino acids that has garnered attention for its potential biological activities. This compound is often utilized in peptide synthesis and as a building block in various biochemical applications due to its unique structural properties. The purpose of this article is to explore the biological activity of Boc-DMPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Boc-DMPA has the following chemical characteristics:

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.32 g/mol

- CAS Number : 79777-82-5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents, making it suitable for biological studies.

Mechanisms of Biological Activity

Boc-DMPA exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : Studies indicate that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and may be leveraged in therapeutic contexts.

- Modulation of Protein Interactions : The presence of the Boc group allows for selective interactions with proteins, potentially influencing signaling pathways and cellular responses.

- Antioxidant Properties : Preliminary studies suggest that Boc-DMPA may possess antioxidant properties, which could protect cells from oxidative stress.

Case Studies

- Peptide Synthesis : Boc-DMPA has been effectively used as a building block in the synthesis of peptides with enhanced biological activity. For instance, it has been incorporated into peptide sequences aimed at targeting specific receptors in cancer cells, demonstrating increased binding affinity compared to unmodified peptides.

- In Vivo Studies : In animal models, Boc-DMPA has shown promise in reducing inflammation and modulating immune responses. For example, a study involving mice indicated that administration of Boc-DMPA resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of Boc-DMPA compared to other amino acid derivatives:

Q & A

Q. What are the recommended methods for synthesizing 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine group followed by carboxylation. For example, tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃ or DMAP) . Purification is critical: use flash column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product. Purity can be verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and NMR (e.g., confirming Boc-group protons at δ 1.3–1.5 ppm) .

Q. How should researchers handle stability issues during storage of Boc-protected amino acids like this compound?

- Methodological Answer : Boc-protected compounds are sensitive to moisture and acidic conditions. Store under inert gas (argon or nitrogen) at –20°C in airtight containers with desiccants. Monitor stability via periodic TLC or NMR to detect hydrolysis (free amine detection via ninhydrin test) . For long-term storage, lyophilization is recommended if the compound is in solution .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm Boc-group integrity and stereochemistry (e.g., coupling constants for adjacent protons).

- FT-IR : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹).

- HRMS : Validate molecular formula (C₁₂H₂₃NO₄, exact mass 253.17 g/mol).

Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to resolve .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this Boc-protected amino acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Activation with HBTU/HOBt or DIC/Oxyma in DMF improves coupling. Pre-activate the carboxyl group for 5–10 minutes before adding to resin-bound amines. Monitor coupling via Kaiser test. For sterically hindered residues (e.g., 4,4-dimethyl substitution), double coupling or microwave-assisted synthesis (50°C, 10 min) enhances efficiency . Post-coupling, use 20% piperidine in DMF for Boc deprotection .

Q. What strategies mitigate racemization during Boc-deprotection of this compound in peptide chains?

- Methodological Answer : Racemization occurs under acidic conditions. Use mild deprotection agents like TFA (0.5–1% in DCM) with scavengers (e.g., anisole or thioanisole) to minimize side reactions. Low-temperature (–15°C) deprotection reduces racemization risk. Confirm stereochemical integrity via chiral HPLC (Chiralpak AD-H column, hexane/IPA gradient) .

Q. How can researchers address low solubility of this compound in common organic solvents during reactions?

- Methodological Answer : The 4,4-dimethyl group increases hydrophobicity. Use polar aprotic solvents (DMSO, DMF) with sonication or gentle heating (30–40°C). Co-solvent systems (e.g., DCM/THF 1:1) improve solubility. For crystallization, slowly add anti-solvents like hexane to saturated DCM solutions .

Q. What analytical approaches resolve contradictions in melting point data for Boc-protected derivatives?

- Methodological Answer : Melting points (mp) vary due to polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and compare with literature (e.g., similar Boc-amino acids have mp ranges of 150–160°C ). Recrystallize from ethyl acetate/hexane (1:5) to obtain a single crystalline form .

Data Interpretation & Troubleshooting

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Common byproducts include:

Q. What computational tools aid in predicting reactivity or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model Boc-group stability under acidic conditions. Molecular dynamics simulations (e.g., GROMACS) predict solubility in solvent mixtures. Software like ChemDraw or ACD/Labs predicts NMR shifts and fragmentation patterns in MS .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in acidic or high-temperature conditions?

- Methodological Answer :

The Boc group releases CO₂ and tert-butanol under acidic conditions. Use fume hoods and gas traps (e.g., NaOH scrubbers) during deprotection. Avoid temperatures >60°C to prevent decomposition. Emergency procedures include rinsing exposed skin with water (15 min) and consulting SDS for first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.